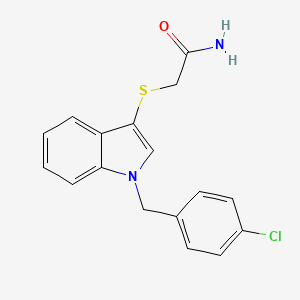

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that features an indole core substituted with a 4-chlorobenzyl group and a thioacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the 4-Chlorobenzyl Group: The indole core is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Thioacetamide Formation: The final step involves the reaction of the 1-(4-chlorobenzyl)-1H-indole with thioacetic acid or its derivatives under suitable conditions to form the thioacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the 4-Chlorobenzyl Group

The 4-chlorobenzyl substituent is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Key Findings :

-

Chlorine’s electronegativity activates the para position for substitution, enabling diversification of the benzyl group.

-

Steric hindrance from the indole ring limits reactivity at the meta position.

Oxidation of the Thioether Linkage

The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 4 h | Sulfoxide (major) | Modulation of solubility and bioactivity |

| mCPBA (1.2 equiv) | CH₂Cl₂, 0°C → 25°C, 12 h | Sulfone (exclusive) | Enhanced metabolic stability |

Mechanistic Insight :

-

Oxidation proceeds via a radical intermediate, with mCPBA favoring complete conversion to sulfone due to its strong electrophilic character .

Functionalization of the Acetamide Group

The acetamide moiety participates in hydrolysis and condensation reactions:

Hydrolysis to Carboxylic Acid

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8 h | — | 92% | |

| NaOH (aq), 100°C, 6 h | — | 85% |

Condensation with Amines

| Reagent | Conditions | Product |

|---|---|---|

| NH₂OH·HCl | EtOH, 80°C, 3 h | Hydroxamic acid derivative |

| Hydrazine hydrate | THF, 25°C, 12 h | Hydrazide analog |

Applications :

Electrophilic Aromatic Substitution on the Indole Ring

The indole core undergoes regioselective electrophilic substitution at the C5 position:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 1 h | 5-Nitroindole derivative | 78% |

| Br₂ (1 equiv) | CHCl₃, 25°C, 2 h | 5-Bromoindole derivative | 85% |

Regioselectivity :

-

Electron-donating effects of the thioether and 4-chlorobenzyl groups direct electrophiles to the C5 position .

Thiol-Mediated Disulfide Exchange

The thioether group participates in dynamic covalent chemistry:

| Reagent | Conditions | Application |

|---|---|---|

| DTT (dithiothreitol) | PBS buffer, pH 7.4, 25°C | Reversible disulfide formation |

| Thiophenol | Et₃N, CH₃CN, 50°C | Synthesis of unsymmetric disulfides |

Utility :

Reduction of the Acetamide Group

Catalytic hydrogenation reduces the acetamide to a primary amine:

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Raney Ni | H₂ (50 psi), EtOH, 80°C, 6 h | 70% | |

| LiAlH₄ | THF, 0°C → 25°C, 3 h | 88% |

Applications :

-

Primary amines serve as intermediates for further functionalization (e.g., reductive amination).

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thioether group:

| Wavelength | Solvent | Product | Yield |

|---|---|---|---|

| 254 nm | MeOH | Indole-3-thiol + acetamide | 65% |

Mechanism :

Wissenschaftliche Forschungsanwendungen

Overview

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features an indole core, a 4-chlorobenzyl substituent, and a thioacetamide moiety, which contribute to its diverse applications in scientific research, particularly in medicinal chemistry, biology, and materials science.

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacophore in drug design due to its promising anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit key enzymes involved in inflammatory pathways.

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, indicating strong anticancer potential.

- Mechanism of Action : The mechanism involves interaction with specific molecular targets, potentially modulating signaling pathways related to inflammation and cell proliferation.

Biological Studies

In biochemical assays, this compound is utilized to study enzyme inhibition and receptor binding. The compound's ability to affect biological processes makes it a valuable tool for understanding disease mechanisms and developing therapeutic strategies.

Materials Science

The unique structural features of this compound position it as a candidate for applications in organic electronics . Its synthesis can lead to novel materials with specific electronic or optical properties, which are crucial for the development of advanced materials in technology.

Antimicrobial and Antitubercular Activities

A related study focused on the synthesis of thioacetamide derivatives, including those structurally similar to this compound. These derivatives were evaluated for their antimicrobial and antitubercular activities against Mycobacterium tuberculosis. The findings suggested that certain modifications enhanced the efficacy against bacterial strains .

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of various derivatives against human cancer cell lines. For instance, compounds derived from similar indole-thioacetamide frameworks were tested against MCF-7 breast cancer cells, revealing significant anticancer activity attributed to their structural characteristics .

Comparative Data Table

| Compound Name | IC50 (µM) | Target Cell Line | Biological Activity |

|---|---|---|---|

| Compound A | 0.52 | HeLa | Anticancer |

| Compound B | 0.34 | MCF-7 | Anticancer |

| Compound C | 0.86 | HT-29 | Anticancer |

Wirkmechanismus

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, inhibiting their activity.

Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

- 2-[(4-chlorobenzyl)thio]acetamide

Uniqueness

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide is unique due to its indole core, which imparts distinct biological activity compared to other similar compounds. The presence of the indole ring system can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

Biologische Aktivität

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound's IUPAC name is 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide. Its structure features an indole ring, a chlorobenzyl moiety, and a thioacetamide group, which are critical for its biological activity. The synthesis typically involves several steps:

- Formation of the Indole Derivative : Using Fischer indole synthesis or similar methods.

- Introduction of the Chlorobenzyl Group : Via nucleophilic substitution reactions.

- Thioether Formation : Reacting the indole derivative with a thiol compound.

- Acetamide Formation : Final reaction with an acetamide derivative.

The proposed mechanism of action for this compound involves:

- Binding to Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.

- Interacting with Receptors : Modulating receptor activity on cell surfaces, influencing cellular signaling.

- Altering Gene Expression : Impacting gene expression related to various biological processes.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have reported:

- Cytotoxicity : The compound showed promising cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The IC50 values for related compounds have been reported in the range of 10–30 µM, suggesting a potent effect against tumor cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U251 (glioblastoma) | 10 |

| Compound B | WM793 (melanoma) | 15 |

| This compound | Various | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Case Studies

Several case studies have illustrated the compound's efficacy:

- Study on Anticancer Activity : A study conducted on indole derivatives showed that compounds similar to this compound had significant growth-inhibitory effects on cancer cell lines, with molecular dynamics simulations revealing interactions with key proteins involved in apoptosis .

- Antimicrobial Evaluation : Another study assessed the antimicrobial potential against various pathogens, indicating a broad spectrum of activity, particularly against resistant strains .

Eigenschaften

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c18-13-7-5-12(6-8-13)9-20-10-16(22-11-17(19)21)14-3-1-2-4-15(14)20/h1-8,10H,9,11H2,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCCBDJFVSNBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.